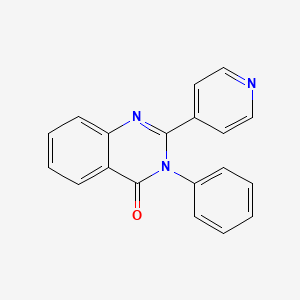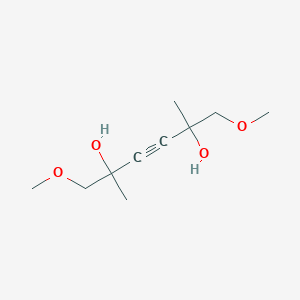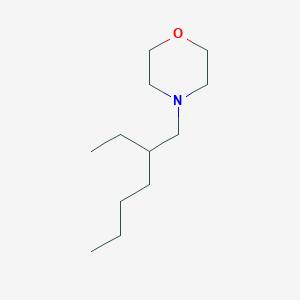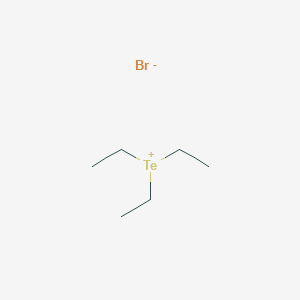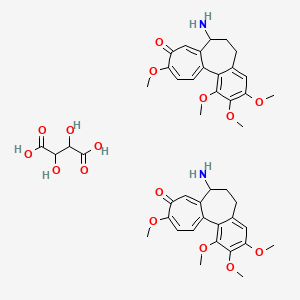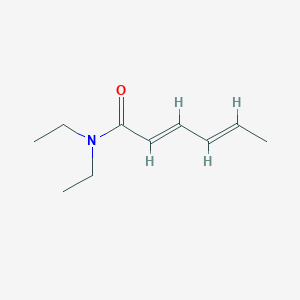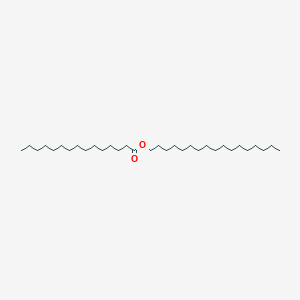
Heptadecyl pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecyl pentadecanoate is an ester compound formed from heptadecanol and pentadecanoic acid. It is a long-chain fatty acid ester, which is often found in various natural sources and has applications in different fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptadecyl pentadecanoate can be synthesized through the esterification reaction between heptadecanol and pentadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to enhance the reaction rate and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions
Heptadecyl pentadecanoate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into heptadecanol and pentadecanoic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Major Products Formed
Hydrolysis: Heptadecanol and pentadecanoic acid.
Transesterification: A new ester and an alcohol.
Reduction: Heptadecanol and pentadecanol.
Aplicaciones Científicas De Investigación
Heptadecyl pentadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Mecanismo De Acción
The mechanism of action of heptadecyl pentadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes like lipases, which hydrolyze the ester bond to release the constituent alcohol and acid, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with similar chain length but without the ester linkage.
Heptadecanol: A long-chain alcohol that forms the alcohol component of heptadecyl pentadecanoate.
Stearic acid: Another long-chain saturated fatty acid, but with an 18-carbon chain.
Uniqueness
This compound is unique due to its ester linkage, which imparts different physical and chemical properties compared to its constituent alcohol and acid. The ester bond makes it more hydrophobic and less reactive than the free acid or alcohol, making it suitable for applications where stability and hydrophobicity are desired.
Propiedades
Número CAS |
36617-34-2 |
|---|---|
Fórmula molecular |
C32H64O2 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
heptadecyl pentadecanoate |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
Clave InChI |
MRXBUGMIKSZUDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




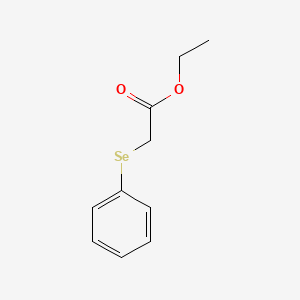
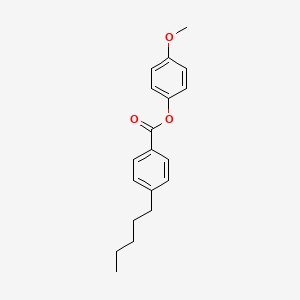

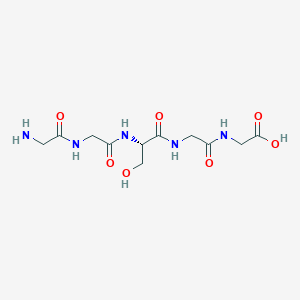
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
